An In-Depth Technical Guide to Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6)
An In-Depth Technical Guide to Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6), a member of the α-aminophosphonate class of compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Michaelis-Arbuzov reaction, and summarizes its spectral data for characterization. Furthermore, this guide explores the broader biological significance and potential applications of α-aminophosphonates in drug discovery and development, positioning Diethyl (2-amino-2-oxoethyl)phosphonate as a valuable building block for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
Diethyl (2-amino-2-oxoethyl)phosphonate is a stable, off-white to light yellow solid at room temperature.[1] Its structure features a central phosphorus atom bonded to two ethoxy groups, a methylene group, and a carbonyl group, with an adjacent amino group, making it a phosphonate analog of an amino acid amide. This unique structure imparts properties that are of significant interest in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 5464-68-6 | [2][3][4] |
| Molecular Formula | C₆H₁₄NO₄P | [2][3][4] |
| Molecular Weight | 195.15 g/mol | [2][3][4] |
| IUPAC Name | diethyl (2-amino-2-oxoethyl)phosphonate | [3] |
| Synonyms | 2-diethoxyphosphorylacetamide, Diethyl carbamoylmethylphosphonate | [4] |
| Melting Point | 78-80 °C | [1] |
| Boiling Point | 338.9±25.0 °C (Predicted) | [1] |
| Density | 1.180±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate
The primary route for the synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate.[5][6] In this specific synthesis, triethyl phosphite reacts with 2-chloroacetamide.
Reaction Scheme
Experimental Protocol
This protocol is a generalized procedure based on established Michaelis-Arbuzov reaction conditions.[1]
Materials:
-
2-Chloroacetamide (1.0 eq)
-
Triethyl phosphite (1.0 eq)
-
o-Xylene (solvent)
-
Dichloromethane (for purification)
-
Silica gel (for column chromatography)
-
Ethyl acetate/pentane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroacetamide (e.g., 5.01 g, 53.6 mmol) and triethyl phosphite (e.g., 9.19 mL, 53.6 mmol) in o-xylene (e.g., 14 mL).
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the o-xylene by distillation under reduced pressure. This will likely result in a dark, viscous residue.
-
Initial Purification: Dissolve the residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel to remove baseline impurities.
-
Final Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a mixture of ethyl acetate and pentane to yield Diethyl (2-amino-2-oxoethyl)phosphonate as a light brown crystalline solid.
Characterization and Spectral Data
The structure of Diethyl (2-amino-2-oxoethyl)phosphonate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Reference |
| ¹H | DMSO-d₆ | 7.35 | br s | - | -NH₂ | [1] |
| ¹H | DMSO-d₆ | 7.02 | br s | - | -NH₂ | [1] |
| ¹H | DMSO-d₆ | 4.02 | dq | J = 7.1, JPH = 1.1 | -OCH₂CH₃ | [1] |
| ¹H | DMSO-d₆ | 2.80 | d | JPH = 21.4 | P-CH₂- | [1] |
| ¹H | DMSO-d₆ | 1.23 | t | J = 7.0 | -OCH₂CH₃ | [1] |
| ¹³C | DMSO-d₆ | 166.0 | d | ²JCP = 5.1 | C=O | [1] |
| ¹³C | DMSO-d₆ | 61.5 | d | ²JCP = 6.0 | -OCH₂CH₃ | [1] |
| ¹³C | DMSO-d₆ | 34.5 | d | ¹JCP = 131.6 | P-CH₂- | [1] |
| ¹³C | DMSO-d₆ | 16.2 | d | ³JCP = 6.0 | -OCH₂CH₃ | [1] |
| ³¹P | DMSO-d₆ | 23.8 | - | - | P=O | [1] |
Mass Spectrometry
| Technique | Ionization Mode | m/z | Assignment | Reference |
| ESI-MS | Positive | 218 | [M + Na]⁺ | [1] |
| HRMS | - | 195.0653 (found) | [M]⁺ | [1] |
Infrared (IR) Spectroscopy
-
P=O stretch: 1250-1200 cm⁻¹
-
P-O-C stretch: 1050-1000 cm⁻¹
-
C=O stretch (amide): ~1680 cm⁻¹
-
N-H stretch (amide): 3400-3200 cm⁻¹
Biological Significance and Applications in Drug Development
α-Aminophosphonates are recognized as structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylate group.[3] This structural mimicry allows them to act as potent inhibitors of various enzymes, particularly metalloproteases and serine proteases, by mimicking the transition state of peptide bond hydrolysis.[7]
The broad biological activities of α-aminophosphonates make them attractive candidates for drug development. They have been investigated for a range of therapeutic applications, including:
Diethyl (2-amino-2-oxoethyl)phosphonate, with its reactive primary amide and phosphonate ester functionalities, serves as a versatile scaffold for the synthesis of more complex α-aminophosphonate derivatives with tailored biological activities.
Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel α-aminophosphonate derivative synthesized from Diethyl (2-amino-2-oxoethyl)phosphonate.
Safety and Handling
Diethyl (2-amino-2-oxoethyl)phosphonate is classified as causing serious eye irritation (H319).[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Diethyl (2-amino-2-oxoethyl)phosphonate is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its structural analogy to amino acid amides make it an excellent starting material for the development of novel α-aminophosphonate-based therapeutic agents. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Aminophosphonates as novel anti-leishmanial chemotypes: synthesis, biological evaluation, and CoMFA studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl (2-amino-2-oxoethyl)phosphonate | C6H14NO4P | CID 225722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 7. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
